molecular formula C12H10N4O B2582953 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1955505-85-7

1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2582953
CAS RN: 1955505-85-7
M. Wt: 226.239
InChI Key: HAXUMFFHYHMZFR-UHFFFAOYSA-N
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Description

The compound “1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of this compound involves various chemical transformations . For instance, one method involves the reaction of the ethyl ester derivative in absolute ethanol with hydrazine hydrate . The reaction mixture is heated at reflux for several hours and then allowed to cool down to room temperature .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, the 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .


Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines, including this compound, have been shown to exhibit anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point can be determined using differential scanning calorimetry . The infrared (IR) spectrum can provide information about the functional groups present in the compound .

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

Pyrazolopyrimidinones, such as the compound , are often explored for their potential as anticancer agents. Their ability to interfere with various biological pathways makes them candidates for drug development. For instance, similar structures have been shown to inhibit tyrosine kinases, enzymes that are crucial for the signaling pathways that control cell division and can lead to cancer when mutated or overactive .

Pharmacology: Drug Design and Discovery

In pharmacology, this compound’s core structure is valuable for designing new drugs. It can serve as a scaffold for synthesizing derivatives with enhanced biological activity or reduced toxicity. The pyrazolopyrimidinone ring system is known to interact with a variety of receptors and enzymes, making it a versatile tool in the drug discovery process .

Organic Chemistry: Synthesis of Heterocyclic Compounds

The compound is also significant in the synthesis of heterocyclic compounds. Heterocycles are rings containing at least one atom other than carbon and are prevalent in many pharmaceuticals. The pyrazolopyrimidinone core can be modified to create a wide range of heterocyclic compounds with diverse properties and applications .

Materials Science: Organic Semiconductors

In materials science, organic compounds like 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can be used to create organic semiconductors. These materials are essential for developing flexible electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells .

Environmental Science: Photodegradable Materials

The structural motifs found in pyrazolopyrimidinones could be utilized to develop photodegradable materials. These materials break down when exposed to light, offering an environmentally friendly solution for reducing persistent waste in ecosystems .

Biology: Molecular Probes

Finally, in biology, compounds with a pyrazolopyrimidinone structure can be used as molecular probes. They can help in studying biological processes by binding to specific proteins or nucleic acids, allowing researchers to track and understand the roles of these molecules in various cellular functions .

Future Directions

Future research could focus on optimizing the synthesis conditions for this compound . Additionally, further studies could investigate the structure-activity relationships of pyrazolo[3,4-d]pyrimidines and their derivatives, and develop novel pyrimidines with higher selectivity as anticancer agents .

properties

IUPAC Name

1-(2-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-8-4-2-3-5-10(8)16-11-9(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCRMBPAGYFMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

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